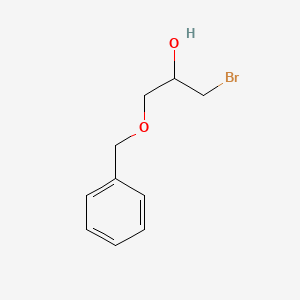

1-Bromo-3-benzyloxy-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWASIEISPISOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693703 | |

| Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148173-18-6 | |

| Record name | 1-(Benzyloxy)-3-bromopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-benzyloxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-benzyloxy-2-propanol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-bromo-3-benzyloxy-2-propanol, a versatile trifunctional chemical intermediate. While not extensively documented in commercial catalogs or literature, its chemical architecture—a primary bromide, a secondary alcohol, and a benzyl ether protecting group built on a propane backbone—makes it a molecule of significant interest for researchers, particularly in the fields of organic synthesis and pharmaceutical development. This document will therefore leverage established principles of organic chemistry and data from analogous structures to delineate its properties, propose a robust synthetic pathway, and explore its potential applications.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule derived from the glycerol scaffold. The presence of three distinct functional groups provides a rich chemical reactivity profile, making it a valuable building block for more complex molecular architectures.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions C1 [label="C", pos="0,0!"]; Br [label="Br", pos="-1,-0.5!"]; H1a [label="H", pos="-0.3,0.5!"]; H1b [label="H", pos="0.3,0.5!"];

C2 [label="C", pos="1,0!"]; H2 [label="H", pos="1,-0.5!"]; O2 [label="O", pos="1.5,0.5!"]; H_O2 [label="H", pos="1.8,0.8!"];

C3 [label="C", pos="2,0!"]; H3a [label="H", pos="1.7,-0.5!"]; H3b [label="H", pos="2.3,-0.5!"]; O3 [label="O", pos="2.5,0.5!"];

C_Bn [label="C", pos="3.5,0.5!"]; H_Bna [label="H", pos="3.2,1!"]; H_Bnb [label="H", pos="3.8,1!"]; Ph [label="Ph", shape=circle, style=solid, label="C₆H₅", pos="4.5,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges C1 -- Br; C1 -- H1a; C1 -- H1b; C1 -- C2;

C2 -- H2; C2 -- O2; O2 -- H_O2; C2 -- C3;

C3 -- H3a; C3 -- H3b; C3 -- O3; O3 -- C_Bn;

C_Bn -- H_Bna; C_Bn -- H_Bnb; C_Bn -- Ph; } Structure of this compound

A summary of its identity and predicted physicochemical properties is presented below. These values are derived from computational models and analysis of structurally related compounds.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(phenylmethoxy)propan-2-ol | PubChemLite[1] |

| Molecular Formula | C₁₀H₁₃BrO₂ | PubChemLite[1] |

| Molecular Weight | 245.11 g/mol | Calculated |

| Monoisotopic Mass | 244.00989 Da | PubChemLite[1] |

| SMILES | C1=CC=C(C=C1)COCC(CBr)O | PubChemLite[1] |

| InChIKey | VWASIEISPISOIQ-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.7 | PubChemLite[1] |

| Predicted Boiling Point | ~290-310 °C at 760 mmHg | Inferred |

| Predicted Density | ~1.35 g/mL | Inferred |

Proposed Synthesis: Selective Bromination

A logical and efficient synthesis of this compound involves the selective bromination of the primary hydroxyl group of the commercially available precursor, 3-benzyloxy-1,2-propanediol. Primary alcohols are more susceptible to substitution reactions than secondary alcohols due to reduced steric hindrance.[2] Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are suitable for this transformation. The use of PBr₃ in an SN2-type mechanism is often preferred for its mild conditions and high yields.[3]

// Nodes start [label="3-Benzyloxy-1,2-propanediol\n(Starting Material)", fillcolor="#E8F0FE"]; reagent [label="PBr₃ or HBr\nin Aprotic Solvent (e.g., Et₂O)", shape=ellipse, fillcolor="#FBBC05"]; reaction [label="Selective Bromination\nof Primary -OH\n(SN2 Mechanism)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Purification\n(Chromatography)"]; product [label="this compound\n(Final Product)", fillcolor="#E6F4EA"];

// Edges start -> reaction [label="1. Reactant"]; reagent -> reaction [label="2. Reagent"]; reaction -> workup [label="3. Crude Product"]; workup -> product [label="4. Purified Product"]; } Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via PBr₃

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The stoichiometry is critical to favor monobromination.

-

Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

-

Primary Alkyl Bromide: This is an excellent electrophilic site, highly susceptible to SN2 displacement by a wide range of nucleophiles. This allows for the introduction of various functionalities, including azides, cyanides, amines, and thiols, serving as a key handle for molecular elaboration.

-

Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone using reagents like pyridinium chlorochromate (PCC). It can also be esterified or etherified to introduce other functionalities or protecting groups.

-

Benzyl Ether: The benzyl group is a robust protecting group for the primary alcohol of the original glycerol backbone, stable to a variety of reaction conditions. It can be selectively removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), yielding the free alcohol without affecting other functional groups like the bromide.[4][5]

// Central Molecule main [label="this compound", shape=ellipse, style=filled, fillcolor="#E8F0FE"];

// Reactivity Nodes sub_br [label="SN2 Substitution\n(e.g., NaN₃, NaCN)", fillcolor="#E6F4EA"]; ox_oh [label="Oxidation\n(e.g., PCC)", fillcolor="#FCE8E6"]; deprotect_bn [label="Debenzylation\n(H₂, Pd/C)", fillcolor="#FFF7E0"];

// Edges with different colors main -> sub_br [label="at C1-Br", color="#34A853"]; main -> ox_oh [label="at C2-OH", color="#EA4335"]; main -> deprotect_bn [label="at Benzyl Ether", color="#FBBC05"]; } Key reactivity pathways of this compound.

Predicted Spectroscopic Profile

| Spectroscopy | Predicted Key Features |

| ¹H NMR | ~7.3 ppm (m, 5H, Ar-H), ~4.5 ppm (s, 2H, Ph-CH₂-O), ~4.0-4.2 ppm (m, 1H, CH-OH), ~3.5-3.8 ppm (m, 4H, -O-CH₂- and -CH₂-Br), ~2.5-3.5 ppm (d, 1H, -OH) |

| ¹³C NMR | ~138 ppm (Ar-C quat), ~128 ppm (Ar-CH), ~74 ppm (Ph-CH₂-O), ~72 ppm (O-CH₂-CH), ~70 ppm (CH-OH), ~38 ppm (CH₂-Br) |

| Mass Spec (EI) | Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine at m/z 244 and 246. A prominent fragment at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺. |

| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H aromatic stretch), ~3000-2850 cm⁻¹ (C-H aliphatic stretch), ~1100 cm⁻¹ (C-O ether stretch) |

Applications in Research and Drug Development

Functionalized glycerol derivatives are crucial building blocks in medicinal chemistry and materials science.[6][7] this compound, especially in its enantiomerically pure form (derived from (R)- or (S)-3-benzyloxy-1,2-propanediol), is a potent synthon for:

-

Chiral Synthesis: It can serve as a three-carbon chiral building block for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

-

Pharmaceutical Scaffolds: The glycerol backbone is a common motif in many drugs. This compound provides a pre-functionalized and protected scaffold for building libraries of potential drug candidates.[8]

-

Cross-linking Agents: The bromo and hydroxyl functionalities allow for its incorporation into polymers, potentially acting as a cross-linking agent to create functional hydrogels for applications like controlled drug release.

Safety and Handling

While a specific safety data sheet for this compound is not available, its handling should be guided by the known hazards of its constituent functional groups.

-

Toxicity: Organobromine compounds can be irritants and alkylating agents.[9] Chronic exposure should be avoided.

-

Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: It should be stored in a cool, dry place away from oxidizing agents and strong bases.

Conclusion

This compound represents a synthetically valuable, albeit underutilized, chemical entity. Its predictable synthesis from readily available precursors and the versatile reactivity of its functional groups position it as a powerful intermediate for advanced organic synthesis. For researchers in drug discovery and materials science, this compound offers a strategic tool for constructing complex molecular frameworks, particularly those requiring a chiral glycerol backbone. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically employ this promising molecule in future research endeavors.

References

-

Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950841, 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link][12]

-

YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724795, (R)-(+)-3-Benzyloxy-1,2-propanediol. Retrieved from [Link][13]

-

PubChemLite. (n.d.). This compound (C10H13BrO2). Retrieved from [Link][1]

- Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link][4]

-

Royal Society of Chemistry. (2024). Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. Green Chemistry. Retrieved from [Link][6]

-

ACS Publications. (2023). Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Safety and efficacy of 26 compounds belonging to chemical group 3 (α,β‐unsaturated straight‐chain and branched‐chain aliphatic primary alcohols, aldehydes, acids and esters) when used as flavourings for all animal species and categories. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-bromo-2-propanol. Retrieved from [Link]

-

YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link][5]

-

National Institutes of Health. (n.d.). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Retrieved from [Link][7]

-

ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link][9]

-

Patsnap Eureka. (2025, July 24). Glycerol as a Carrier in Targeted Drug Delivery Systems. Retrieved from [Link][8]

Sources

- 1. PubChemLite - this compound (C10H13BrO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Trifunctional Intermediates

An In-Depth Technical Guide to the Chiral Building Block: 1-Bromo-3-benzyloxy-2-propanol (C₁₀H₁₃BrO₂)

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

In the intricate landscape of pharmaceutical synthesis, the efficiency of a synthetic route often hinges on the strategic selection of its building blocks. Molecules that offer multiple, orthogonally reactive functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. This compound is a prime exemplar of such a strategic intermediate. Possessing a nucleophilically displaceable bromine, a hydroxyl group amenable to a wide range of transformations, and a stable yet readily removable benzyl ether protecting group, this chiral compound is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview, grounded in established chemical principles and field-proven methodologies, to enable its effective utilization in research and development.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral characteristics is a prerequisite for its use in any synthetic campaign. These properties dictate reaction conditions, purification strategies, and analytical verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63939-60-6 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₀H₁₃BrO₂ | - |

| Molecular Weight | 245.11 g/mol | - |

| Appearance | Colorless to pale yellow oil | - |

| Boiling Point | 118-120 °C @ 0.5 mmHg | Santa Cruz Biotechnology |

| Density | 1.355 g/cm³ | Santa Cruz Biotechnology |

| Refractive Index (n²⁰/D) | 1.545 | Santa Cruz Biotechnology |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH); Insoluble in water. | General Chemical Principles |

Spectroscopic Signature:

The verification of this compound's identity and purity is unequivocally established through a combination of spectroscopic methods. The expected data are as follows:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly informative. The five aromatic protons of the benzyl group are expected as a multiplet between δ 7.40-7.28 ppm. The characteristic singlet for the benzylic methylene protons (-OCH₂Ph) appears around δ 4.58 ppm. The propanol backbone protons appear as a series of multiplets between δ 3.95-3.55 ppm, corresponding to the methine proton adjacent to the hydroxyl group (CHOH) and the two methylene groups (-CH₂Br and -OCH₂-). A broad singlet, characteristic of the hydroxyl proton (-OH), will typically appear around δ 2.5-3.0 ppm, and its chemical shift can be variable depending on concentration and solvent purity.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the aromatic carbons (δ ~127-138 ppm), the benzylic methylene carbon (δ ~73 ppm), the two carbons of the propanol backbone bearing oxygen (δ ~70-72 ppm), and the carbon bearing the bromine atom (δ ~36 ppm).

-

Infrared (IR) Spectroscopy (Neat): The IR spectrum is dominated by a strong, broad absorption band in the region of 3400 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. C-H stretches for the aromatic and aliphatic portions appear around 3100-2850 cm⁻¹. A strong C-O stretching band is expected around 1100 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. For C₁₀H₁₃BrO₂, the expected m/z would be approximately 244 and 246.

Synthesis Protocol: Regioselective Epoxide Ring-Opening

The most reliable and widely employed synthesis of this compound proceeds via the acid-catalyzed ring-opening of a chiral benzyl glycidyl ether. This method offers excellent control over both regioselectivity and stereochemistry.

Causality of the Method:

The choice of an epoxide as the starting material is strategic. The strained three-membered ring is primed for nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, making the ring even more electrophilic. The subsequent attack by the bromide nucleophile follows an Sₙ2-like mechanism. Critically, the bromide ion preferentially attacks the sterically less hindered terminal carbon (C1) rather than the carbon bearing the benzyloxy group (C2). This regioselectivity is the cornerstone of the synthesis, reliably yielding the desired 1-bromo isomer over the 2-bromo alternative.

Caption: Mechanism of Synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)- or (S)-benzyl glycidyl ether (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the flask to 0 °C using an ice-water bath. Expertise Note: Starting at 0 °C helps to dissipate the heat from the exothermic protonation and ring-opening steps, minimizing potential side reactions.

-

Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (1.2-1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4 to 8 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, being more polar, will have a lower Rf value than the starting epoxide.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, followed by water and then brine. Trustworthiness Note: The bicarbonate wash is a self-validating step; cessation of effervescence indicates that the acid has been fully neutralized, preventing any acid-mediated degradation during concentration.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Synthetic Utility & Reactivity Profile

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Reactivity map of the key functional groups.

Application in the Synthesis of β-Adrenergic Blockers:

A prominent application of this building block is in the synthesis of β-blockers, such as Propranolol. The general synthetic workflow illustrates its strategic use.

-

Step 1 (Nucleophilic Substitution): The target amine (e.g., isopropylamine for Propranolol synthesis) displaces the bromide at the C1 position.

-

Step 2 (Intermediate Formation): This forms a key amino alcohol intermediate, which still contains the benzyl protecting group.

-

Step 3 (Deprotection): The benzyl ether is removed, typically via catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst), to liberate the free hydroxyl group of the final API. The benzyl group is converted to toluene, a volatile and easily removed byproduct.[1][2]

This sequential approach, where the most labile group (bromo) is reacted first, followed by removal of a robust protecting group, is a hallmark of elegant and efficient pharmaceutical synthesis.

Safety & Handling Protocols

As with all halogenated organic compounds, this compound must be handled with appropriate care in a laboratory setting.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:

-

Chemical-resistant safety goggles or a face shield.

-

Nitrile or neoprene gloves.

-

A flame-resistant lab coat.

-

-

Handling: Avoid contact with skin and eyes. The compound is an irritant. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and bases.

References

-

PubChem. Compound Summary for 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

-

Morales-de la Rosa, S., et al. (2011). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed. [Link]

-

Maji, B., et al. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-benzyloxy-2-propanol

Introduction

1-Bromo-3-benzyloxy-2-propanol is a key intermediate in synthetic organic chemistry, valued for its trifunctional nature which includes a primary bromide, a secondary alcohol, and a benzyl ether. These functional groups provide multiple reaction sites, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds. The precise characterization of this molecule is paramount to ensure its purity and to confirm its structure before its use in subsequent synthetic steps. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide will leverage predicted data based on established principles and spectral data from analogous structures.[1] This approach provides a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and multiplicity of the signals in both ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and bromine causing a downfield shift (to a higher ppm value).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.35 | Multiplet | 5H | Ar-H | Protons on the aromatic ring of the benzyl group typically appear in this region. The multiplet arises from the complex spin-spin coupling between the ortho, meta, and para protons. |

| ~4.55 | Singlet | 2H | Ph-CH₂ -O | These benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

| ~4.00-4.10 | Multiplet | 1H | CH (OH) | This proton is attached to the carbon bearing the hydroxyl group and is deshielded by the oxygen. It will appear as a multiplet due to coupling with the adjacent CH₂ protons on both sides. |

| ~3.60-3.70 | Doublet of doublets | 2H | CH₂ -O-Bn | These diastereotopic protons are adjacent to the chiral center and are deshielded by the ether oxygen. They will couple with the CH(OH) proton, resulting in a doublet of doublets. |

| ~3.45-3.55 | Doublet of doublets | 2H | CH₂ -Br | These diastereotopic protons are adjacent to the chiral center and are deshielded by the electronegative bromine atom. They will couple with the CH(OH) proton, resulting in a doublet of doublets. |

| ~2.5-3.5 | Broad Singlet | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak would disappear. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |

| ~138 | Quaternary Aromatic Carbon | The ipso-carbon of the benzene ring, directly attached to the benzylic CH₂ group. |

| ~128.5 | Aromatic CH | The ortho- and para-carbons of the benzene ring. |

| ~127.8 | Aromatic CH | The meta-carbons of the benzene ring. |

| ~73.5 | C H₂-O-Bn | The benzylic carbon is significantly deshielded by the adjacent oxygen atom. |

| ~71.0 | C H(OH) | The carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| ~70.0 | C H₂-O-Bn | The carbon in the propanol backbone attached to the ether oxygen is deshielded. |

| ~35.0 | C H₂-Br | The carbon attached to the bromine atom is deshielded, though to a lesser extent than carbons attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3600-3200 | O-H stretch | Alcohol | Strong, broad peak. The broadness is due to hydrogen bonding.[2] |

| 3100-3000 | C-H stretch (sp²) | Aromatic | Medium to weak, sharp peaks. |

| 3000-2850 | C-H stretch (sp³) | Alkane | Medium to strong, sharp peaks. |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Medium to weak, sharp peaks. |

| 1150-1050 | C-O stretch | Ether and Alcohol | Strong, sharp peaks. The spectrum of 1-Bromo-3-phenylpropan-2-ol shows a strong C-O stretch in this region.[3] |

| 750-700 and 700-650 | C-H bend (out-of-plane) | Monosubstituted Aromatic | Strong, sharp peaks. |

| 690-515 | C-Br stretch | Alkyl Bromide | Medium to strong, sharp peak. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak: The presence of bromine is a key feature in the mass spectrum of this compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

-

[M]⁺: C₁₀H₁₃⁷⁹BrO₂ = 244.0 g/mol

-

[M+2]⁺: C₁₀H₁₃⁸¹BrO₂ = 246.0 g/mol

The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1.

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to be directed by the functional groups.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

-

Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak in the spectrum.

-

Loss of CH₂Br: Cleavage of the C-C bond adjacent to the bromine can result in the loss of a bromomethyl radical, giving a fragment at m/z = 121 .

-

Loss of Benzyl Group: Cleavage of the ether C-O bond can lead to the loss of a benzyl radical, resulting in a fragment at m/z = 137/139 , which will also exhibit the 1:1 isotopic pattern for bromine.

-

Rearrangement: Rearrangement reactions can also occur, potentially leading to fragments such as m/z = 107 , corresponding to [CH₂OPh]⁺.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

Synthesis of this compound

A common route to synthesize this compound involves the ring-opening of benzyl glycidyl ether.

Caption: Synthetic pathway for this compound from benzyl glycidyl ether.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl glycidyl ether in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in this guide.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

FTIR Sample Preparation and Analysis

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

-

ATR-FTIR (Alternative): Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty salt plates or the clean ATR crystal should be acquired and subtracted from the sample spectrum.

GC-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this versatile chemical intermediate. By understanding the expected spectroscopic signatures, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their synthetic endeavors.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.

-

PubChem. (n.d.). 1-Bromo-3-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2000). US6087512A - Process for preparation of glycidyl ether.

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 1-Bromo-3-phenoxy-2-propanol. Japan Science and Technology Agency. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Benzyl (R)-glycidyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators. Macromolecules. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Resolving Impurities in 2,3-Dibromo-1-propanol NMR Spectra.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 2,3-Dibromo-1-propanol Enantiomers: A Guide for Researchers.

-

PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-bromo-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-bromo-3-hydroxy-1-methylurea. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Bromo-3-phenylpropan-2-ol | C9H11BrO | CID 142500 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 1-Bromo-3-benzyloxy-2-propanol

Foreword: The Analytical Imperative for a Versatile Chiral Synthon

1-Bromo-3-benzyloxy-2-propanol is a key chiral building block in modern organic synthesis. Its utility lies in its trifunctional nature: a nucleophilic hydroxyl group, an electrophilic carbon bearing a bromine atom, and a sterically demanding, photolabile benzyl ether protecting group. This combination makes it an invaluable intermediate in the stereoselective synthesis of complex pharmaceutical agents, where precise control of chirality is paramount for therapeutic efficacy and safety.[1] For instance, derivatives of this scaffold are instrumental in creating chiral propanolamine backbones found in various beta-blockers and other therapeutics.

The absolute and relative stereochemistry, alongside chemical purity, dictates the success of subsequent synthetic steps and the viability of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a foundational pillar of the drug development process. This guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity verification of this compound, grounded in the principles of causality and self-validating methodologies.

Molecular Architecture and Physicochemical Properties

The core structure consists of a three-carbon propane backbone. Carbon 1 is substituted with a bromine atom, Carbon 2 features a hydroxyl group and is the chiral center, and Carbon 3 is connected to a benzyl ether linkage.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

This specific arrangement of functional groups gives rise to predictable yet distinct spectroscopic signatures, which are essential for its identification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO₂ | PubChem |

| Molecular Weight | 245.11 g/mol | PubChem |

| CAS Number | 63032-13-3 | Varies by isomer |

| Appearance | Colorless to pale yellow oil/liquid | Generic MSDS |

| Key Features | Chiral center, Primary bromide, Secondary alcohol, Benzyl ether | Chemical Principles |

The Spectroscopic Triad: A Multi-Pronged Approach to Verification

No single analytical technique is sufficient for complete structural confirmation. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required. This triad provides orthogonal information, creating a self-validating system where the data from each technique corroborates the others.

Analytical Workflow Diagram

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For a molecule of this complexity, both 1D (¹H, ¹³C) and 2D experiments are often employed for unambiguous assignment.

Expertise in Action: Why CDCl₃ is the Solvent of Choice Deuterated chloroform (CDCl₃) is the standard solvent for this analysis. Its selection is deliberate: it readily dissolves the moderately polar analyte, its residual proton signal (δ ~7.26 ppm) appears in a region that does not typically obscure key analyte signals, and its ¹³C signal (δ ~77.16 ppm) serves as a convenient internal reference.

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale & Key Insights |

| Ar-H (Phenyl) | 7.2 - 7.4 | Multiplet (m) | 5H | Characteristic region for monosubstituted benzene rings. |

| -O-CH₂-Ar (Benzylic) | ~4.5 | Singlet (s) | 2H | Protons are chemically equivalent and adjacent to an oxygen and aromatic ring, causing a significant downfield shift. The singlet nature confirms no adjacent protons. |

| -CH(OH)- | ~3.9 - 4.1 | Multiplet (m) | 1H | This proton is coupled to the protons on C1 and C3, resulting in a complex multiplet. Its position is indicative of a proton on a carbon bearing an oxygen atom. |

| -CH₂-Br (C1 Protons) | ~3.6 - 3.8 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Diastereotopic protons coupled to the C2 proton. The electron-withdrawing bromine atom shifts these protons downfield. |

| -CH₂-O- (C3 Protons) | ~3.5 - 3.7 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Also diastereotopic and coupled to the C2 proton. Shifted downfield by the adjacent ether oxygen. |

| -OH | 2.0 - 3.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. Confirmed by D₂O exchange. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ar-C (Quaternary) | ~137-138 | The ipso-carbon attached to the benzylic group. |

| Ar-C (CH) | ~127-129 | Three signals expected for the ortho, meta, and para carbons of the phenyl ring. |

| -O-CH₂-Ar (Benzylic) | ~73-74 | Carbon adjacent to both an oxygen and an aromatic system. |

| -CH₂-O- (C3) | ~71-72 | Aliphatic carbon attached to the ether oxygen. |

| -CH(OH)- (C2) | ~70-71 | The chiral carbon bearing the hydroxyl group. |

| -CH₂-Br (C1) | ~35-37 | This carbon is significantly shielded compared to the oxygenated carbons but is deshielded relative to a simple alkane by the bromine atom. |

-

Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (e.g., 1024 scans) is necessary due to the low natural abundance of ¹³C.

-

D₂O Shake (Validation): To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet validates its assignment as the hydroxyl proton.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups by detecting their vibrational frequencies.

Trustworthiness through Orthogonality: While NMR maps the skeleton, IR confirms the "building materials." The observation of a broad O-H stretch alongside C-O ether stretches provides orthogonal evidence that validates the assignments made in the NMR spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 3200 - 3600 | Broad, Strong | Unambiguously indicates the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[3][4] |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium | Confirms the presence of the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Corresponds to the C-H bonds of the propanol backbone and benzylic methylene group. |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | Indicates the C-O-C linkage of the benzyl ether.[4] |

| C-O Stretch (Alcohol) | ~1050 | Strong | Confirms the C-OH bond of the secondary alcohol. |

| C-Br Stretch | 500 - 600 | Medium to Weak | Appears in the fingerprint region and confirms the presence of the alkyl bromide. |

-

Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR arm to bring the sample into contact with the crystal and initiate the scan. Co-add 16-32 scans to achieve a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the presence of bromine is key.

The Bromine Isotopic Signature: A Built-in Barcode A critical self-validating feature in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] Any fragment containing a single bromine atom will therefore appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units. The molecular ion (M⁺) peak will exhibit this characteristic M⁺ and M+2 pattern, immediately confirming the presence of one bromine atom in the parent molecule.[5]

| m/z Value | Proposed Fragment | Formula | Significance |

| 244/246 | [M]⁺ (Molecular Ion) | [C₁₀H₁₃BrO₂]⁺ | Confirms the molecular weight and the presence of one bromine atom (1:1 intensity ratio). |

| 165 | [M - Br]⁺ | [C₁₀H₁₃O₂]⁺ | Loss of a bromine radical, a common fragmentation pathway for alkyl bromides. |

| 91 | Tropylium ion | [C₇H₇]⁺ | A very stable and highly abundant fragment characteristic of benzyl-containing compounds, formed via rearrangement of the benzyl cation. This is a definitive marker for the benzyloxy group. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CH₂ from the benzyl cation. |

| 45 | [CH(OH)CH₂OH]⁺ | [C₂H₅O₂]⁺ | Cleavage between C2 and C3 with loss of the bromomethylbenzyl ether radical. |

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for purified samples.

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting spectrum, paying close attention to the molecular ion region for the characteristic 1:1 doublet separated by 2 Da, confirming the Br isotope pattern. Identify the base peak (often m/z 91) and other significant fragments to corroborate the proposed structure.

Conclusion: An Integrated and Authoritative Analysis

The structural analysis of this compound is a clear example of the necessity for an integrated analytical strategy. NMR spectroscopy provides the definitive structural map, IR spectroscopy rapidly confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature and fragmentation patterns. Each protocol is designed as a self-validating system, where internal checks (e.g., D₂O exchange, isotopic patterns) and corroboration with orthogonal techniques ensure the highest degree of confidence. For professionals in drug development, mastering this analytical workflow is critical for guaranteeing the identity, purity, and stereochemical integrity of this vital synthetic intermediate.

References

-

PrepChem.com. "Preparation of 1-bromo-2-propanol." Available at: [Link]

-

MySkinRecipes. "(R)-()-3-Benzyloxy-1,2-propanediol." Available at: [Link]

-

ResearchGate. "Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and..." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724795, (R)-(+)-3-Benzyloxy-1,2-propanediol." PubChem. Available at: [Link]

-

The Royal Society of Chemistry. "Supplementary Information." Available at: [Link]

-

MDPI. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Available at: [Link]

-

Chemistry Steps. "Halohydrins from Alkenes." Available at: [Link]

-

National Institute of Standards and Technology. "2-Propanol, 1-bromo-." NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. "mass spectrum of propan-2-ol." Available at: [Link]

-

Khan Academy. "Halohydrin formation." YouTube. Available at: [Link]

-

National Center for Biotechnology Information. "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. "9.10: Formation of Halohydrins." Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 142500, 1-Bromo-3-phenylpropan-2-ol." PubChem. Available at: [Link]

-

Dr. M. S. Rahman. "Bromo pattern in Mass Spectrometry." YouTube. Available at: [Link]

-

Chem Vibe. "Halohydrin formation example." YouTube. Available at: [Link]

-

ResearchGate. "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Available at: [Link]

-

Doc Brown's Chemistry. "infrared spectrum of propan-2-ol." Available at: [Link]

-

Master Organic Chemistry. "Reactions and Mechanisms." Available at: [Link]

-

ChemBK. "3-Benzyloxy-1-propanol." Available at: [Link]

-

Doc Brown's Chemistry. "propan-2-ol low high resolution H-1 proton nmr spectrum." Available at: [Link]

-

Doc Brown's Chemistry. "mass spectrum of propan-1-ol." Available at: [Link]

-

Georganics. "2-(Benzyloxy)-1-bromo-3-nitrobenzene." Available at: [Link]

-

Doc Brown's Chemistry. "infrared spectrum of propan-1-ol." Available at: [Link]

Sources

- 1. (R)-()-3-Benzyloxy-1,2-propanediol [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

Reactivity of the benzylic bromide in 1-Bromo-3-benzyloxy-2-propanol

An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 1-Bromo-3-benzyloxy-2-propanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary benzylic bromide in this compound. This molecule presents a fascinating case study in competing reaction pathways, where the inherent reactivity of a benzylic halide is modulated by the presence of a neighboring hydroxyl group. We will dissect the mechanistic dichotomy between intermolecular nucleophilic substitution (SN1 and SN2) and intramolecular cyclization via neighboring group participation (NGP). This document is intended for researchers, chemists, and professionals in drug development who utilize complex halogenated intermediates and require a deep understanding of their reactivity to control reaction outcomes for the synthesis of advanced molecular architectures.

Introduction

This compound is a polyfunctionalized molecule of significant interest as a synthetic building block. Its structure uniquely combines a highly reactive primary benzylic bromide with a nucleophilic secondary alcohol. The benzylic position is well-established as a privileged site for chemical reactions due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.[1][2] However, the proximate hydroxyl group introduces the potential for intramolecular reactions, creating a complex and competitive reaction landscape.

Understanding and controlling the reactivity of this substrate is paramount for its effective use in multi-step syntheses. Will the benzylic bromide react with an external nucleophile, or will the internal hydroxyl group intercept, leading to a cyclized product? The answer depends critically on a nuanced interplay of substrate structure, reaction conditions, and the nature of the reagents employed. This guide will explore the theoretical underpinnings of these pathways, propose experimental frameworks for their investigation, and provide field-proven insights into predicting and directing the desired chemical transformation.

Part 1: The Intrinsic Reactivity of the Benzylic Position

The carbon atom adjacent to a benzene ring, known as the benzylic position, exhibits enhanced reactivity in nucleophilic substitution reactions compared to a standard primary alkyl halide. This heightened reactivity stems from the electronic influence of the aromatic π-system, which stabilizes both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.

The SN1 Pathway and Carbocation Stabilization

In the presence of a weak nucleophile and a polar protic solvent, benzylic halides can undergo substitution via an SN1 mechanism.[3] The rate-determining step is the departure of the leaving group (Br⁻) to form a benzylic carbocation. This intermediate is not a simple primary carbocation; it is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[1] This delocalization drastically lowers the activation energy for carbocation formation, making the SN1 pathway accessible even for a primary substrate under the right conditions.

Caption: Resonance structures of the benzylic carbocation.

The SN2 Pathway

With a strong nucleophile, particularly in a polar aprotic solvent, the SN2 pathway is highly favored for primary benzylic halides like the one in our target molecule.[4] The π-system of the benzene ring helps to stabilize the transition state, where the nucleophile is forming a new bond and the leaving group is departing simultaneously. Despite the presence of the benzene ring, the primary benzylic carbon is sterically accessible, allowing for the requisite backside attack by the nucleophile.[2]

Factors Governing the SN1 vs. SN2 Choice

The competition between these two pathways is dictated by several key experimental parameters, summarized below.

| Factor | Favors SN1 | Favors SN2 | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | A strong nucleophile is required to actively displace the leaving group in the bimolecular SN2 step.[3] |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., DMSO, acetone) | Protic solvents stabilize the carbocation intermediate and the leaving group anion, while aprotic solvents leave the nucleophile "bare" and more reactive.[5] |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is essential for both pathways as it must be stable on its own. |

| Substrate | 3° > 2° > 1° Benzylic | 1° > 2° Benzylic (3° does not react) | Steric hindrance prevents backside attack in tertiary systems, while carbocation stability increases with substitution. |

Part 2: The Decisive Influence of the β-Hydroxyl Group: Neighboring Group Participation (NGP)

The most compelling feature of this compound is the secondary hydroxyl group at the C2 position, which is beta (β) to the leaving group. This arrangement is classic for invoking Neighboring Group Participation (NGP) , also known as anchimeric assistance.[6][7] In this intramolecular process, a suitably positioned internal nucleophile attacks the electrophilic carbon, displacing the leaving group.

The Mechanism of Intramolecular Cyclization

Under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide. This alkoxide is perfectly positioned to perform an intramolecular backside attack on the benzylic carbon, displacing the bromide ion. This process is essentially an intramolecular SN2 reaction.[8][9]

The result of this NGP is the formation of a three-membered cyclic ether, an epoxide. Specifically, it would yield (benzyloxymethyl)oxirane . This pathway is often kinetically favored over intermolecular reactions, especially at low concentrations of the external nucleophile, because the reacting groups are tethered together, reducing the entropic cost of bringing them into proximity.[10][11]

Caption: NGP-mediated intramolecular cyclization pathway.

This intramolecular cyclization of a halohydrin is a robust and well-documented method for epoxide synthesis.[12][13] The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide, as the reaction proceeds via a backside attack.

Part 3: A Unified View of Competing Pathways

The reactivity of this compound is best understood as a branching of pathways from a central starting material. The specific conditions of the reaction serve as the "switch" that directs the molecule down one dominant path.

Caption: Competing reaction pathways for the title compound.

-

To Favor Path A (Intermolecular SN2): One must use a strong, external nucleophile under conditions that do not significantly deprotonate the hydroxyl group (i.e., neutral or slightly acidic). Protecting the hydroxyl group as an ether or ester prior to the substitution reaction would be the most definitive strategy to eliminate NGP.

-

To Favor Path B (Intermolecular SN1): Solvolysis in a polar protic medium like aqueous ethanol would favor this pathway. However, the rate would need to be compared to the potential for NGP, even with a weak base like water.

-

To Favor Path C (Intramolecular NGP): The addition of a stoichiometric amount of a non-nucleophilic strong base (like NaH) or a catalytic amount of a base like NaOH is the most direct way to promote epoxide formation.[8] This converts the weakly nucleophilic alcohol into a potent alkoxide, which will rapidly cyclize.

Part 4: Experimental Design for Mechanistic Elucidation

To validate the theoretical framework described, a series of controlled experiments can be designed. The following protocols provide a self-validating system to probe the reactivity of this compound.

Protocol 1: Kinetic Analysis of Solvolysis in 80% Ethanol

This experiment aims to quantify the rate of the SN1/borderline SN2 reaction under solvolytic conditions.

Objective: Determine the first-order rate constant (k) for the solvolysis of this compound.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a small amount of a non-reactive solvent (e.g., acetone). Prepare a reaction vessel containing 80% (v/v) ethanol-water, thermostated to 25.0 ± 0.1 °C.[14]

-

Initiation: Inject a small aliquot of the stock solution into the thermostated solvent with vigorous stirring to achieve a final substrate concentration of ~0.01 M.

-

Monitoring: Monitor the reaction progress over time. Two common methods are:

-

Conductometry: As HBr is produced during the reaction, the conductivity of the solution will increase. The rate can be followed by recording conductivity versus time.[14]

-

HPLC Analysis: At timed intervals, withdraw an aliquot of the reaction mixture, quench it in a suitable solvent (e.g., acetonitrile with a trace of acid to neutralize any base), and analyze by reverse-phase HPLC to measure the disappearance of the starting material.

-

-

Data Analysis: Plot the natural logarithm of the substrate concentration (ln[S]) versus time. A linear plot indicates first-order kinetics, and the rate constant k is the negative of the slope.

Protocol 2: Product Distribution Analysis under Basic Conditions

This experiment is designed to differentiate between intermolecular SN2 substitution and intramolecular NGP.

Objective: Identify and quantify the products formed upon treatment with sodium hydroxide.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) in a round-bottom flask at room temperature.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 mmol in 1 mL of water) dropwise to the stirring solution.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction with water and extract the organic products with a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Product Characterization: Analyze the crude product mixture using:

-

¹H and ¹³C NMR Spectroscopy: To identify the characteristic signals of the epoxide ring in (benzyloxymethyl)oxirane versus the signals of a diol that would result from intermolecular substitution by hydroxide.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product(s). The epoxide will have a mass corresponding to C₁₀H₁₂O₂, while the diol (from reaction with OH⁻) would have a mass corresponding to C₁₀H₁₄O₃.

-

Caption: Experimental workflow for mechanistic investigation.

Conclusion

The reactivity of the benzylic bromide in this compound is a sophisticated interplay of competing, well-defined mechanistic pathways. While the benzylic position is inherently activated for both SN1 and SN2 reactions, the presence of the β-hydroxyl group provides a potent intramolecular alternative. Under basic conditions, neighboring group participation is expected to dominate, leading to the efficient formation of (benzyloxymethyl)oxirane. Conversely, under neutral or acidic conditions with a strong external nucleophile, intermolecular SN2 substitution can be achieved. The solvolytic SN1 pathway remains a possibility in polar protic solvents, though it must compete with the other pathways.

For the synthetic chemist, this duality is not a liability but an opportunity. By carefully selecting the reaction conditions—specifically the pH, solvent, and nature of the nucleophile—one can selectively steer the reaction towards the desired outcome, making this compound a versatile and valuable intermediate in the synthesis of complex molecules.

References

-

Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

-

Garber, K. (2017). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. [Link]

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

-

ResearchGate. (2021). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. [Link]

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

-

Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

-

Prakash Academy. (2012). BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. YouTube. [Link]

-

Pearson+. (n.d.). Halohydrins to epoxides via intramolecular SN2. [Link]

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. youtube.com [youtube.com]

- 13. Halohydrins to epoxides via intramolecular SN2. | Study Prep in Pearson+ [pearson.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of 1-Bromo-3-benzyloxy-2-propanol

Abstract

1-Bromo-3-benzyloxy-2-propanol is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of cardiovascular drugs such as beta-adrenergic blockers.[1][2] The stereochemistry at the C2 position is paramount, as the biological activity of the final pharmaceutical product is often contingent on a specific enantiomeric form. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its stereoisomers, methods for stereoselective synthesis, and analytical techniques for stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key chiral intermediate.

Introduction: The Significance of Chirality in this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[4] this compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-1-Bromo-3-benzyloxy-2-propanol and (S)-1-Bromo-3-benzyloxy-2-propanol.

The therapeutic efficacy of many beta-blockers, for instance, is primarily attributed to the (S)-enantiomer, which exhibits a higher binding affinity for β-adrenergic receptors.[5] Consequently, the ability to synthesize and analyze enantiomerically pure forms of this compound is of utmost importance for the pharmaceutical industry.[6][7] This guide will delve into the practical aspects of controlling and verifying the stereochemistry of this versatile synthon.

Stereoselective Synthesis Strategies

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis from prochiral precursors or kinetic resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Pool Precursors

One effective approach involves utilizing a readily available chiral starting material, a strategy known as the chiral pool method. For example, enantiomerically pure (R)- or (S)-glycidol derivatives can serve as excellent precursors.

Protocol: Synthesis of (R)-1-Bromo-3-benzyloxy-2-propanol from (R)-Glycidyl Nosylate

This protocol is adapted from established methodologies for the stereoselective synthesis of similar chiral building blocks.[8]

Materials:

-

(2R)-Glycidyl 3-nitrobenzenesulfonate

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bromide

-

Acetic acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation of Benzyl Glycidyl Ether: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add benzyl alcohol (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the resulting sodium benzoxide solution back to 0 °C and add a solution of (2R)-glycidyl 3-nitrobenzenesulfonate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (R)-benzyl glycidyl ether.

-

Regioselective Ring Opening: To a solution of (R)-benzyl glycidyl ether (1.0 eq) in a mixture of THF and water, add lithium bromide (1.5 eq) and a catalytic amount of acetic acid. Stir the mixture at 50 °C for 12 hours.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford (R)-1-Bromo-3-benzyloxy-2-propanol.

Causality Behind Experimental Choices:

-

The use of a chiral glycidyl derivative ensures the stereochemistry is set from the beginning of the synthesis.

-

Sodium hydride is a strong base used to deprotonate benzyl alcohol, forming the nucleophilic benzoxide anion.

-

The ring-opening of the epoxide with lithium bromide proceeds with high regioselectivity at the less hindered carbon, preserving the stereochemistry at the C2 position.

Hydrolytic Kinetic Resolution (HKR) of Racemic Epibromohydrin

An alternative and highly efficient method is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epibromohydrin, followed by benzylation.[9][10] This method utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[11][12]

Workflow for the Synthesis of (S)-1-Bromo-3-benzyloxy-2-propanol via HKR:

Caption: Workflow for the synthesis of (S)-1-Bromo-3-benzyloxy-2-propanol.

Protocol: Jacobsen Hydrolytic Kinetic Resolution of Epibromohydrin

Materials:

-

Racemic epibromohydrin

-

(R,R)-(salen)Co(III)OAc complex (Jacobsen's catalyst)

-

Water

-

Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of racemic epibromohydrin (1.0 eq) in THF, add the (R,R)-(salen)Co(III)OAc catalyst (0.5-2 mol%).

-

Hydrolysis: Add water (0.55 eq) dropwise to the reaction mixture at room temperature. Stir vigorously for 12-24 hours, monitoring the reaction progress by chiral GC or HPLC.

-

Work-up and Separation: Once the desired conversion is reached (typically around 50%), concentrate the reaction mixture. The resulting mixture of (S)-epibromohydrin and (R)-1-bromo-3-chloro-2-propanol can be separated by distillation or column chromatography.

-

Subsequent Benzylation: The enantioenriched (S)-epibromohydrin can then be converted to (S)-1-Bromo-3-benzyloxy-2-propanol using the benzylation procedure described in section 2.1.